N-[2-(1H-indol-1-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
N-[2-(1H-indol-1-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with an oxan-4-yloxy (tetrahydropyranyloxy) group at position 2 and an N-(2-(1H-indol-1-yl)ethyl) side chain.
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(23-10-12-24-11-6-16-3-1-2-4-19(16)24)17-5-9-22-20(15-17)27-18-7-13-26-14-8-18/h1-6,9,11,15,18H,7-8,10,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYHACHFQJAYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an indole moiety and a pyridine carboxamide framework. The synthesis typically involves the coupling of tryptamine derivatives with pyridine carboxylic acids, often utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The following table summarizes the key aspects of its synthesis:
| Aspect | Details |
|---|---|
| IUPAC Name | This compound |
| Solvent | Dichloromethane or dimethylformamide |
| Temperature | Room temperature to 40°C |
| Reaction Time | 12-24 hours |
The biological activity of this compound may involve interactions with various biological macromolecules, including proteins and enzymes. Preliminary studies suggest that it may modulate receptor activity and influence signaling pathways, although specific targets remain to be fully elucidated.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary evaluations indicate that it may inhibit the growth of certain cancer cell lines, with IC50 values in the micromolar range. For instance, one study reported significant tumor growth suppression in ovarian cancer xenografts using derivatives related to this compound .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Characterization : A study published in PMC highlighted the compound's ability to act as a Haspin inhibitor, with some derivatives showing nanomolar potencies comparable to established inhibitors. The research emphasized the importance of specific chemical modifications on biological activity .
- Antimicrobial Activity : Another study assessed various indole derivatives for antimicrobial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. Some derivatives exhibited potent activity, indicating that structural variations can significantly impact efficacy .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound revealed promising results against various cancer cell lines, with mechanisms involving apoptosis induction being suggested as a potential pathway for its anticancer effects .
Summary of Research Findings
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
| Study Focus | Key Findings |
|---|---|
| Haspin Inhibition | Nanomolar potency; structural modifications crucial |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the context of cancer treatment and neurological disorders. Research indicates that it may function through various mechanisms:
- Antitumor Activity : Studies have shown that derivatives of indole compounds often possess anticancer properties due to their ability to induce apoptosis in cancer cells. For instance, compounds similar to N-[2-(1H-indol-1-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide have been observed to activate caspases involved in apoptotic pathways, leading to cell death in cancerous cells .
- Neuroprotective Effects : Indole derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress . The oxan ring present in the compound could enhance its lipophilicity, allowing better penetration into the central nervous system.
Therapeutic Applications
Given its biological properties, this compound has potential therapeutic applications in several areas:
a. Cancer Treatment
The compound's ability to induce apoptosis suggests its potential as an anticancer agent. Research into similar compounds has shown efficacy against various cancer cell lines, including breast and colon cancer .
b. Neurological Disorders
Due to its neuroprotective effects, this compound may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action could involve the modulation of neuroinflammatory processes and protection against neuronal cell death .
c. Antimicrobial Properties
Preliminary studies suggest that related indole compounds exhibit antimicrobial activity against bacteria and fungi. This aspect warrants further investigation into the antimicrobial efficacy of this compound .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several patented molecules, as detailed below:
Structural Features
Target Compound :
- Core : Pyridine-4-carboxamide.
- Substituents :
- Position 2 : Oxan-4-yloxy (tetrahydropyranyloxy) group.
- Side chain : N-(2-(1H-indol-1-yl)ethyl).
Analog 1 : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide
- Core : Pyrrolidine-2-carboxamide.
- Substituents :
- Position 1 : Cyclopentanecarbonyl group with 1-oxoisoindolin-2-yl.
- Position 4 : Hydroxy group.
- Side chain : N-(4-(4-methylthiazol-5-yl)benzyl).
- Key Differences :
- Pyrrolidine core vs. pyridine core in the target compound.
- Thiazole and benzyl groups instead of indole and tetrahydropyran.
Analog 2 : N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
- Core : Indole-2-carboxamide.
- Substituents: Position 4: Methoxy group. Side chain: Complex peptide-like chain with cyano and 2-oxopyrrolidin-3-yl groups.
- Key Differences: Indole is part of the core rather than a side chain. Incorporates a cyano group and pyrrolidinone, absent in the target compound.
Target Compound :
However, based on analog data, plausible steps include:
Functionalization of pyridine-4-carboxylic acid with oxan-4-yloxy at position 2.
Coupling with 2-(1H-indol-1-yl)ethylamine via carboxamide bond formation.
Pharmacological Implications (Inferred)
- The oxan-4-yloxy group in the target compound may enhance metabolic stability compared to Analog 1’s hydroxy-pyrrolidine and Analog 2’s labile amide bonds.
- The indole side chain could improve blood-brain barrier penetration relative to Analog 1’s benzyl-thiazole group.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(1H-indol-1-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide and structurally related compounds?
Answer:
The synthesis of pyridine-4-carboxamide derivatives typically involves multi-step protocols:
- Key steps :
- Condensation reactions : Use of 1H-indole carbaldehyde oxime with chloroacetamide derivatives under reflux in DMF, catalyzed by potassium iodide and potassium carbonate, to form amide bonds .
- Oxime formation : Reaction of indole-3-carbaldehyde with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., NaOH) .
- Purification : Recrystallization from hot ethanol or methanol, monitored by TLC with n-hexane/ethyl acetate mobile phases .
- Validation : Structural confirmation via FT-IR, , , and mass spectrometry (e.g., ESI-MS) .
- Safety : Handle intermediates like 2-chloroacetamide with PPE (gloves, goggles) and ensure fume hood ventilation due to acute toxicity risks (Category 4 for dermal/oral/inhalation) .
Advanced: How can computational methods like 3D-QSAR or molecular docking guide the optimization of pyridine-4-carboxamide derivatives for target selectivity?
Answer:
- 3D-QSAR : Use software like VLife MDS to align molecules based on anti-inflammatory IC data. Generate steric/electrostatic contour maps to identify regions where substituents (e.g., halogens on phenyl rings) enhance activity .
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., BET bromodomains). Focus on residues like Asp144/His437 (BRD4 BD1/BD2) to engineer selectivity via hydrophobic or hydrogen-bonding interactions .
- Validation : Cross-validate computational predictions with in vitro assays (e.g., Ca mobilization for receptor antagonism ).
Basic: What analytical techniques are critical for characterizing the stability and solubility of this compound?
Answer:
- Stability :
- Solubility :
Advanced: How should researchers resolve contradictions in biological activity data (e.g., divergent IC50_{50}50 values across studies)?
Answer:
- Source identification :
- Statistical reconciliation :
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Anti-inflammatory : Measure COX-1/COX-2 inhibition using ELISA kits or fluorometric assays .
- Antioxidant :
- Receptor binding : Use radioligand displacement assays (e.g., -AVP for V1b receptor antagonism ).
Advanced: What strategies improve oral bioavailability and pharmacokinetic profiles of pyridine-4-carboxamide derivatives?
Answer:
- Structural modifications :
- Formulation :
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of vapors .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can crystallography and spectroscopy address challenges in structural elucidation?
Answer:
- X-ray crystallography : Solve crystal structures using SHELXS-97 to confirm stereochemistry and hydrogen-bonding networks (e.g., oxime tautomerism ).
- Advanced NMR :
Basic: What are the recommended storage conditions to ensure compound integrity?
Answer:
- Store in sealed, light-resistant containers under argon at -20°C for long-term stability .
- Desiccate with silica gel to prevent hydrolysis of the oxan-4-yloxy group .
Advanced: How can researchers leverage heterocyclic diversity (e.g., indole, piperidine) to design novel analogs with enhanced efficacy?
Answer:
- Scaffold hopping : Replace oxan-4-yloxy with morpholine or piperazine rings to modulate lipophilicity and target engagement .
- Bioisosteres : Substitute indole with azaindole to improve metabolic stability while retaining π-π stacking interactions .
- SAR libraries : Synthesize 20–30 analogs with systematic variations (e.g., halogen positions) and screen against panels of kinase or GPCR targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
